N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine

CYP inhibition ADMET profiling anticancer lead optimization

N-Cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine (CAS 379247-49-1) is a thieno[2,3-d]pyrimidine derivative featuring a cyclohexylamino group at C-4 and a methyl substituent at C-2. This heterocyclic scaffold is recognized in medicinal chemistry as a purine bioisostere with broad utility in kinase inhibitor design, apoptosis modulation, and antimicrobial research.

Molecular Formula C13H17N3S
Molecular Weight 247.36
CAS No. 379247-49-1
Cat. No. B2689276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine
CAS379247-49-1
Molecular FormulaC13H17N3S
Molecular Weight247.36
Structural Identifiers
SMILESCC1=NC(=C2C=CSC2=N1)NC3CCCCC3
InChIInChI=1S/C13H17N3S/c1-9-14-12(11-7-8-17-13(11)15-9)16-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,14,15,16)
InChIKeyACMBPBRESUNYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine (CAS 379247-49-1): Core Scaffold Identity and Procurement Rationale


N-Cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine (CAS 379247-49-1) is a thieno[2,3-d]pyrimidine derivative featuring a cyclohexylamino group at C-4 and a methyl substituent at C-2 [1]. This heterocyclic scaffold is recognized in medicinal chemistry as a purine bioisostere with broad utility in kinase inhibitor design, apoptosis modulation, and antimicrobial research [2]. The compound serves as a versatile building block for generating focused libraries targeting ATP-binding pockets, owing to its rigid fused-ring architecture and the presence of two chemically distinct diversification points (the cyclohexylamino N–H and the thiophene ring) [3]. Unlike many thienopyrimidine analogs that bear aryl or heteroaryl substituents at C-4, the cyclohexyl group confers enhanced lipophilicity (cLogP ~3.5) and conformational flexibility that can modulate target selectivity and pharmacokinetic profiles [4]. Commercially, the compound is sourced at typical purities of ≥95% (HPLC), making it suitable for both early-stage screening and late-stage lead optimization .

Why N-Cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Other Thienopyrimidines


Thieno[2,3-d]pyrimidines are not functionally interchangeable due to pronounced structure–activity relationship (SAR) hypersensitivities at three key positions: the C-2 substituent, the C-4 amino appendage, and the substitution pattern on the thiophene ring. For instance, relocating the methyl group from C-2 to C-6 (as in N-cyclohexyl-6-methyl-4-thieno[2,3-d]pyrimidinamine, CHEBI:104082) flips the selectivity profile from kinase inhibition to nucleoside metabolism enzyme targets (human dCK, Ki = 1.90 nM) [1]. Similarly, N-methylation of the cyclohexylamino group (yielding N-cyclohexyl-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine) significantly alters the electrostatic surface potential and hydrogen-bonding capacity, which can reduce potency against certain kinase targets while introducing new off-target liabilities [2]. The cyclohexyl group itself is critical: exchanging it for a smaller cyclopentyl or a planar phenyl ring typically reduces lipophilicity and diminishes membrane permeability, impairing intracellular target engagement in cellular assays [3]. Even within the 2-methylthieno[2,3-d]pyrimidin-4-amine subclass, variations in the amine substituent (e.g., 2-Methylthieno[2,3-d]pyrimidin-4-amine lacking cyclohexyl, CAS 60703-75-5) lead to markedly different biological profiles, underscoring the non-additive nature of substituent effects in this scaffold . Because the CYP inhibition fingerprint, kinase selectivity window, and cellular efficacy each depend on the precise combination of substituents, simple analog replacement without experimental validation risks either loss of activity or unexpected ADMET liabilities [4].

Quantitative Differentiation Evidence for N-Cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine vs. Key Analogs


CYP1A1/CYP1B1 Inhibition Profile: Differentiating the 2-Methyl-4-cyclohexyl Scaffold from Unsubstituted Analogs

N-Cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine exhibits a distinct CYP inhibition profile that differentiates it from the parent 4-aminothieno[2,3-d]pyrimidine scaffold. In cellular assays, the target compound inhibits human CYP1A1 with an EC50 of 2.30 × 10³ nM (2.3 µM) in HEK293 cells [1], and inhibits human CYP1B1 with an IC50 of 1.50 × 10⁴ nM (15 µM) [2]. In contrast, the unsubstituted parent compound 4-aminothieno[2,3-d]pyrimidine primarily targets P-glycoprotein (P-gp) multidrug transporter and chloride ion transport, with no reported CYP inhibition activity . This differential CYP engagement profile indicates that the 2-methyl-4-cyclohexyl substitution pattern redirects the binding promiscuity from membrane transporters toward Phase I metabolic enzymes, which is critical for programs where CYP1A1/CYP1B1-mediated prodrug activation or avoidance of CYP-related drug–drug interactions is a design consideration.

CYP inhibition ADMET profiling anticancer lead optimization

Kinase Selectivity Advantage: 2-Methyl-4-cyclohexyl Substitution vs. N-Methyl Analog in CDK2 and TrkA Assays

The N-cyclohexyl-2-methyl substitution pattern on the target compound is associated with favorable kinase selectivity profiles in CDK family enzymes. The target compound has been reported as an inhibitor of CDK2 (Ki = 25.6 nM) [1] and TrkA (IC50 = 40.6 nM) [2]. By contrast, the closely related N-methyl analog N-cyclohexyl-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine (MeSH K905-0266) is annotated primarily as a tyrosine kinase inhibitor without publicly disclosed quantitative CDK inhibition data [3]. The presence of the free N–H at the C-4 amino position in the target compound preserves hydrogen-bond donor capacity that is critical for hinge-region binding in CDK2, whereas N-methylation abolishes this interaction, likely redirecting selectivity toward other kinase families. This structural distinction directly translates into divergent kinome-wide selectivity profiles.

kinase inhibition cancer therapeutics CDK2 inhibitors

Cytotoxicity Selectivity: HeLa Cell Activity vs. 4-Anilino-Thienopyrimidine Apoptosis Inducers

The target compound has been evaluated for cytotoxicity against human HeLa cervical cancer cells in the ChEMBL database (Assay CHEMBL892946) [1]. While this compound's quantitative HeLa data must be retrieved from the curated ChEMBL document directly, the broader 4-anilino-thienopyrimidine class provides a quantitative baseline: the highly optimized apoptosis inducer 5d (N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine) achieves EC50 = 0.008 µM (8 nM) in T47D cells [2]. The target compound's substantially weaker CYP-inhibitory activity (EC50 values in the low-micromolar range) suggests that its cytotoxic mechanism is distinct from direct apoptosis induction via caspase activation and likely involves kinase inhibition or other non-apoptotic pathways. This mechanistic differentiation is critical for programs seeking non-caspase-dependent anticancer mechanisms.

anticancer cytotoxicity HeLa assay apoptosis induction

Physicochemical Differentiation: cLogP and Hydrogen-Bond Donor Capacity vs. 2-Methylthieno[2,3-d]pyrimidin-4-amine

The cyclohexyl substituent at C-4 substantially alters the physicochemical profile relative to the unsubstituted 2-methylthieno[2,3-d]pyrimidin-4-amine (CAS 60703-75-5, MW 165.22 g/mol, cLogP ~1.2) . The target compound (MW 247.36 g/mol) adds ~82 Da of molecular weight and increases lipophilicity by approximately 2.3 log units (estimated cLogP ~3.5 vs. ~1.2) [1]. This increase in cLogP improves passive membrane permeability, which is particularly relevant for intracellular kinase targets. Furthermore, the target compound retains one hydrogen-bond donor (the C-4 N–H), whereas the N-methyl analog loses all HBD capacity—a critical parameter for oral bioavailability predictions under Lipinski's Rule. Quantitatively, the target compound has a topological polar surface area (tPSA) of ~52 Ų, compared to ~65 Ų for the C-4 unsubstituted analog, reflecting improved CNS multiparameter optimization (MPO) desirability [2].

drug-likeness physicochemical properties fragment-based screening

Patent-Validated Scaffold Utility: Caspase Activation Class vs. Positional Isomer in Apoptosis Programs

The 2-methylthieno[2,3-d]pyrimidin-4-amine scaffold is explicitly claimed in US Patent Application US20070099877 as a core substructure within N-aryl-thienopyrimidin-4-amines that activate caspases and induce apoptosis [1]. Within this patent, numerous 2-methyl-substituted thieno[2,3-d]pyrimidin-4-amines are enumerated as active caspase activators, whereas the positional isomer series (thieno[3,2-d]pyrimidines) and 6-substituted analogs show quantitatively different activity profiles. For example, N-(3-bromophenyl)-thieno[2,3-d]pyrimidine inhibits EGFR tyrosine kinase with an IC50 of 35 nM, compared to 11 nM for the thieno[3,2-d] counterpart [2]. This establishes that the [2,3-d] ring fusion and the 2-methyl substitution pattern jointly contribute to the pharmacophore for caspase activation, and that substitution at the 4-position with cyclohexyl, while not individually disclosed in the patent with quantitative data, is consistent with the allowed R1 substitutions (alkyl, cycloalkyl) described in the claimed formulae.

caspase activation apoptosis induction patented anticancer scaffold

High-Impact Procurement Scenarios for N-Cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine


Kinase Inhibitor Library Design Targeting CDK and Trk Families

For medicinal chemistry teams constructing focused kinase inhibitor libraries, the target compound offers a validated starting point with CDK2 Ki = 25.6 nM and TrkA IC50 = 40.6 nM [1]. Its free N–H at C-4 preserves hinge-region hydrogen-bonding capacity, which is essential for CDK2 engagement and is lost upon N-methylation [2]. This makes N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine the preferred scaffold over N-methyl analogs when CDK-family targets are prioritized in the screening cascade.

Anticancer Lead Optimization with Documented CYP Liability Profile

Unlike the parent 4-aminothieno[2,3-d]pyrimidine scaffold which lacks characterized CYP interaction data, the target compound comes with quantitative CYP1A1 (EC50 = 2.3 µM) and CYP1B1 (IC50 = 15 µM) inhibition data from human cell-based assays [3]. For ADMET-aware lead optimization programs, this pre-existing CYP profiling accelerates derisking of drug–drug interaction liabilities and guides structural modifications to modulate CYP engagement .

Caspase-Independent Mechanism Exploration in HeLa and Solid Tumor Models

Where screens aim to identify non-apoptotic or caspase-independent anticancer mechanisms, the target compound's scaffold is mechanistically differentiated from high-potency 4-anilino-thienopyrimidine apoptosis inducers (EC50 = 0.008 µM in T47D) [4]. Its cytotoxic profile in HeLa cells (ChEMBL Assay CHEMBL892946) [5] combined with kinase inhibition data supports its use as a tool compound for interrogating alternative cell death pathways in solid tumor models.

Patent-Landscape-Aligned Scaffold for Caspase Activator and Apoptosis Programs

The thieno[2,3-d]pyrimidine core with 2-methyl substitution falls squarely within the patent claims of US20070099877, which covers N-aryl-thienopyrimidin-4-amines as caspase activators and apoptosis inducers [6]. Procuring this specific scaffold ensures IP alignment for organizations pursuing anticancer agents in the caspase activation space, while avoiding the thieno[3,2-d] isomer series that exhibits quantitatively different kinase selectivity profiles (e.g., ~3.2-fold difference in EGFR IC50 between isomers) [7].

Quote Request

Request a Quote for N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.